molecular formula C10H16NO4- B2541346 3-Hydroxy-6-acetoxytropane CAS No. 85644-59-3

3-Hydroxy-6-acetoxytropane

Cat. No.: B2541346
CAS No.: 85644-59-3
M. Wt: 214.24 g/mol
InChI Key: KHDFUKWAGVAUIP-UHFFFAOYSA-M
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Scientific Research Applications

3-Hydroxy-6-acetoxytropane has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-acetoxytropane typically involves the acetylation of 3-hydroxy tropane. One common method includes the reaction of 3-hydroxy tropane with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures. Tropane alkaloids are produced in vitro using plant cell cultures from species like Datura stramonium . These cultures can be optimized to produce higher yields of the desired alkaloid through genetic and environmental manipulations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-acetoxytropane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The acetoxy group can be reduced to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-6-acetoxytropane.

    Reduction: Formation of 3-hydroxy-6-hydroxytropane.

    Substitution: Formation of 3-hydroxy-6-substituted tropane derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-acetoxytropane involves its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as bronchodilation, reduced gastrointestinal motility, and decreased secretion of bodily fluids.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with similar anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

    Hyoscyamine: Used in the treatment of gastrointestinal disorders.

Uniqueness

3-Hydroxy-6-acetoxytropane is unique due to its specific hydroxyl and acetoxy functional groups, which confer distinct chemical reactivity and pharmacological properties compared to other tropane alkaloids . Its specific structure allows for targeted interactions with biological systems, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

85644-59-3

Molecular Formula

C10H16NO4-

Molecular Weight

214.24 g/mol

IUPAC Name

2-(3,6-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl)acetate

InChI

InChI=1S/C10H17NO4/c1-11-6-2-7(12)3-8(11)10(15,4-6)5-9(13)14/h6-8,12,15H,2-5H2,1H3,(H,13,14)/p-1

InChI Key

KHDFUKWAGVAUIP-UHFFFAOYSA-M

SMILES

CC(=O)OC1CC2CC(CC1N2C)O

Canonical SMILES

CN1C2CC(CC1C(C2)(CC(=O)[O-])O)O

solubility

not available

Origin of Product

United States

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